N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic carboxamides characterized by a fused heterocyclic core. Key structural features include:
- N-butyl group: A four-carbon alkyl chain at the carboxamide position, influencing lipophilicity and steric bulk.
- Triazatricyclo framework: A rigid bicyclic system fused with an imidazo-like ring, contributing to planar geometry and π-π stacking capabilities.
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-3-4-8-21-18(25)13-12-14-17(24(16(13)20)10-11-27-2)22-15-7-5-6-9-23(15)19(14)26/h5-7,9,12,20H,3-4,8,10-11H2,1-2H3,(H,21,25) |
InChI Key |
XAYDOVNMSABZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the triazatricyclo core but differ in substituents, which critically modulate physicochemical and biological properties:
Hypothesized Property Differences
Lipophilicity :
- The N-butyl group (target compound) offers moderate lipophilicity, whereas the N-ethyl analog (CAS 371212-22-5) is less hydrophobic. The 7-pentyl substituent (CAS 847917-30-0) significantly increases membrane permeability but may reduce aqueous solubility .
- The 2-methoxyethyl group (target) improves solubility compared to purely alkyl or aromatic substituents.
4-Fluorophenyl (CAS 847917-30-0) enhances electronegativity, favoring interactions with hydrophobic enzyme pockets .
Steric Considerations :
- The 11-methyl group (CAS 371212-22-5) may impose torsional strain, limiting rotational freedom of the core structure .
Research Findings and In Silico Predictions
- QSAR Models : Substituent variations align with quantitative structure-activity relationship (QSAR) principles, where alkyl chain length and polar groups correlate with bioavailability and target engagement .
- Synthetic Accessibility : Analogs like TZ-6 () and nitrobenzodioxoles () suggest shared synthetic challenges, such as regioselective nitration and cyclization under controlled conditions .
Biological Activity
N-butyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a triazatricyclo framework with various functional groups that may contribute to its biological activity. The presence of the imino and carboxamide groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study evaluated various derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays. The results indicated that certain compounds exhibited significant antiproliferative activity, suggesting a potential for development as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. Molecular docking studies have suggested that similar compounds can bind to active sites of key proteins such as topoisomerase I (TOPO I), which is crucial in DNA replication and repair processes .
Other Biological Activities
In addition to anticancer effects, related compounds have demonstrated antiviral and antimicrobial properties. Benzimidazole derivatives have been noted for their broad-spectrum activity against various pathogens . This suggests that this compound may also possess similar broad biological activities.
Table 1: Biological Activity Summary of Related Compounds
Case Study 1: Anticancer Evaluation
In a comprehensive study published in the Arabian Journal of Chemistry, researchers synthesized a series of triazole derivatives and evaluated their effects on breast cancer cell lines. Among them, compounds similar to N-butyl derivatives showed promising results with significant cytotoxicity against multiple cancer types .
Case Study 2: Antimicrobial Activity
Another study focused on benzimidazole derivatives demonstrated their effectiveness against oral anaerobes such as Fusobacterium nucleatum. The results indicated that these compounds could serve as potential therapeutic agents against oral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
